Ammonium dibutyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

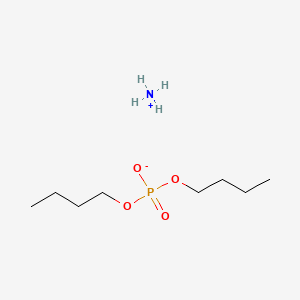

Ammonium dibutyl phosphate is an organophosphorus compound with the molecular formula C8H22NO4P. It is a salt formed from the reaction of dibutyl phosphoric acid and ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium dibutyl phosphate can be synthesized through the reaction of dibutyl phosphoric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the acid and base reacting in a 1:1 molar ratio. The reaction can be represented as follows:

(C4H9O)2P(O)OH+NH4OH→(C4H9O)2P(O)ONH4+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous mixing of dibutyl phosphoric acid and ammonium hydroxide in a reactor. The reaction mixture is then subjected to purification processes to remove any impurities. The final product is obtained through crystallization or evaporation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium dibutyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphoric acid and ammonium hydroxide.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Complexation: It can form complexes with metal ions, which is useful in various industrial applications.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

Substitution: Various metal salts can be used as reagents, and the reaction conditions depend on the specific metal ion involved.

Complexation: Metal ions such as copper, zinc, and iron can form complexes with this compound under mild conditions.

Major Products Formed

Hydrolysis: Dibutyl phosphoric acid and ammonium hydroxide.

Substitution: Metal dibutyl phosphates and ammonium salts.

Complexation: Metal-ammonium dibutyl phosphate complexes.

Applications De Recherche Scientifique

Mineral Processing

ADBP is extensively used in the flotation process for the separation of sulfide minerals. It serves as a collector that enhances the recovery of valuable metals such as copper, silver, and gold from ores.

Case Study: Copper Sulfide Flotation

A study investigated the use of ADBP in the flotation of copper sulfide ore. The findings revealed that adjusting the ratio of ADBP to terpenic oil improved flotation efficiency. Specifically, reducing the ADBP dosage from 50 g/t to 30 g/t while increasing terpenic oil from 10 g/t to 30 g/t raised the copper concentrate grade from 3.40% to 4.71%, with recovery rates also improving significantly .

Chemical Synthesis

ADBP acts as a reagent in various chemical reactions, particularly in synthesizing phosphates and other organic compounds.

Synthesis of Glycosyl Phosphates

ADBP is utilized in synthesizing glycosyl phosphates through reactions involving 1,2-orthoesters. This application highlights its role in organic chemistry and its potential for developing pharmaceutical intermediates .

Biodegradable Surfactant

One of the notable features of ADBP is its inherent biodegradability, making it an environmentally friendly option compared to other phosphates. Its stability across various pH levels (neutral, acidic, and alkaline) further enhances its appeal for applications where environmental impact is a concern .

Other Applications

ADBP has been explored for use in various industrial processes:

- Foaming Agents : In formulations requiring foaming properties, ADBP can enhance stability and performance.

- Fire Extinguishers : While less common, it has been noted as an ingredient in certain dry chemical fire extinguishers due to its effectiveness .

Table: Summary of Applications of Ammonium Dibutyl Phosphate

| Application Area | Description | Benefits |

|---|---|---|

| Mineral Processing | Used as a collector in flotation processes for metal recovery | Improved metal recovery rates |

| Chemical Synthesis | Acts as a reagent for synthesizing glycosyl phosphates | Facilitates organic synthesis |

| Environmental Use | Biodegradable surfactant applicable across various pH levels | Reduced environmental impact |

| Industrial Formulations | Enhances foaming properties in various formulations | Improved performance characteristics |

| Fire Safety | Ingredient in some dry chemical fire extinguishers | Effective fire suppression |

Mécanisme D'action

The mechanism of action of ammonium dibutyl phosphate involves its ability to interact with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction mixture. In industrial applications, it functions as a stabilizer and complexing agent, forming stable complexes with metal ions and other compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibutyl phosphate: Similar in structure but lacks the ammonium ion.

Tributyl phosphate: Contains three butyl groups instead of two.

Ammonium dihydrogen phosphate: Contains a different phosphate group.

Uniqueness

Ammonium dibutyl phosphate is unique due to its specific combination of dibutyl phosphoric acid and ammonium ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its use as a buffer in biochemical assays set it apart from other similar compounds.

Activité Biologique

Ammonium dibutyl phosphate (ADBP) is a chemical compound with the formula C8H22NO4P. It is primarily used in various industrial applications, including as a surfactant and emulsifier. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

ADBP is derived from dibutyl phosphate, which is formed through the partial esterification of phosphoric acid. It exhibits moderate acidity and can react vigorously with bases, producing significant heat during the reaction process .

1. Toxicological Profile

ADBP belongs to a class of organophosphate compounds, which are known for their biological activities. These compounds can exhibit various toxicological effects, including:

- Neurotoxicity : Organophosphates are known to affect the nervous system by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. This inhibition can lead to symptoms such as muscle spasms, respiratory distress, and even death in severe cases .

- Endocrine Disruption : Some studies have suggested that organophosphate esters may interfere with hormonal functions, potentially leading to reproductive and developmental issues .

2. Case Studies

- A study published in the Journal of Biochemistry indicated that dibutyl phosphate administration altered intracellular sorting of lysosomal enzymes in rats, suggesting potential impacts on cellular metabolism and enzyme activity .

- Research has shown that exposure to dibutyl phosphate can lead to increased serum beta-glucuronidase activity in rats, which correlates with decreased liver enzyme activity. This suggests a disruption in normal liver function due to organophosphate exposure .

1. Metabolism and Toxicokinetics

ADBP undergoes metabolic processes that may involve hydrolysis and conjugation pathways, leading to various metabolites that could exhibit different biological activities. The pharmacokinetic behavior of ADBP includes absorption through multiple routes (oral, dermal, inhalation), distribution in body tissues, metabolism primarily in the liver, and excretion through urine .

2. Genotoxicity

Studies have indicated that certain organophosphate esters may possess genotoxic properties. The mechanisms underlying this genotoxicity often involve oxidative stress pathways and DNA damage responses .

Research Findings

Propriétés

Numéro CAS |

38491-08-6 |

|---|---|

Formule moléculaire |

C8H19O4P.H3N C8H22NO4P |

Poids moléculaire |

227.24 g/mol |

Nom IUPAC |

azane;dibutyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.H3N/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);1H3 |

Clé InChI |

BJZJJEXXRZTYME-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)([O-])OCCCC.[NH4+] |

SMILES canonique |

CCCCOP(=O)(O)OCCCC.N |

Key on ui other cas no. |

38491-08-6 |

Numéros CAS associés |

107-66-4 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.